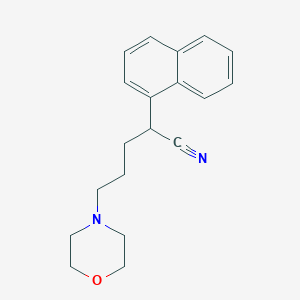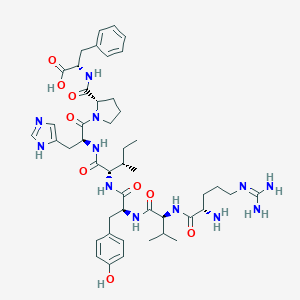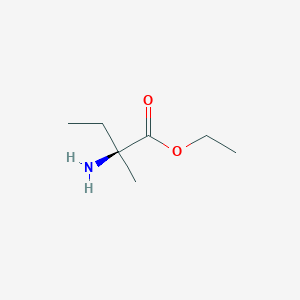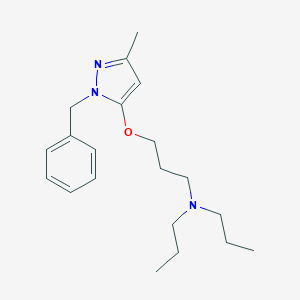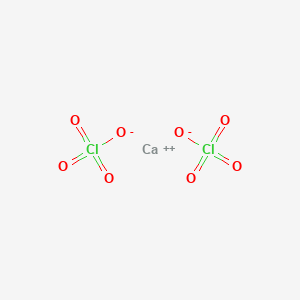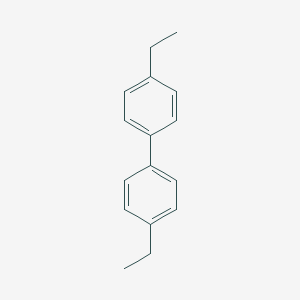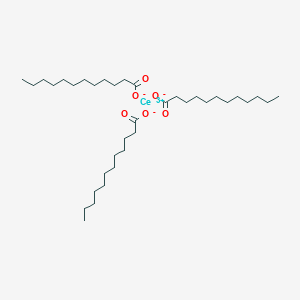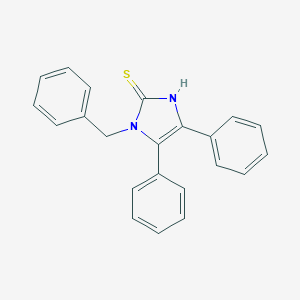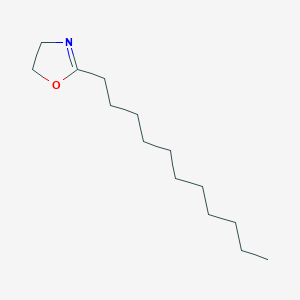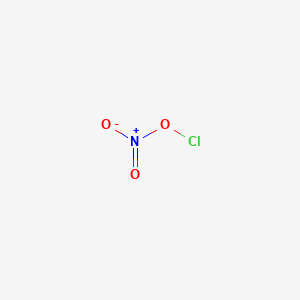
Chlorine nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorine nitrate is a chemical compound with the formula ClNO3. It is a yellowish liquid that is highly reactive and unstable. Chlorine nitrate is used in various scientific research applications due to its unique properties.
Mécanisme D'action
Chlorine nitrate is a strong oxidizing agent. It reacts with organic compounds to form nitrates. The mechanism of action involves the transfer of oxygen atoms to the organic compound. The reaction is as follows:
R-H + ClNO3 → R-NO3 + HCl
Effets Biochimiques Et Physiologiques
Chlorine nitrate is toxic and can cause severe damage to the respiratory system. It can cause irritation to the eyes and skin. Exposure to chlorine nitrate can cause coughing, wheezing, and shortness of breath. It can also cause lung damage and pneumonia.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorine nitrate is a useful reagent for the synthesis of organic compounds. It is a strong oxidizing agent and can nitrify a wide range of organic compounds. However, chlorine nitrate is highly reactive and unstable. It requires careful handling and storage.
Orientations Futures
There are several future directions for the use of chlorine nitrate. One direction is the development of new synthetic methods for the production of chlorine nitrate. Another direction is the use of chlorine nitrate in the production of new explosives and rocket propellants. Chlorine nitrate can also be used in the development of new analytical methods for the detection of nitrogen oxides.
Conclusion:
In conclusion, chlorine nitrate is a highly reactive and unstable chemical compound that has various scientific research applications. It is used as a nitrating agent in the synthesis of organic compounds, production of explosives and rocket propellants, and as a reagent in analytical chemistry. Chlorine nitrate is a strong oxidizing agent that can cause severe damage to the respiratory system. It requires careful handling and storage. There are several future directions for the use of chlorine nitrate, including the development of new synthetic methods and the use in the production of new explosives and rocket propellants.
Méthodes De Synthèse
Chlorine nitrate can be synthesized by the reaction of chlorine gas with nitric acid. The reaction is exothermic and produces heat. The reaction is as follows:
Cl2 + 2HNO3 → 2HClO3 + NO2 + H2O
The product is a mixture of chlorine nitrate and nitric acid. The mixture can be separated by distillation.
Applications De Recherche Scientifique
Chlorine nitrate is used in various scientific research applications. It is used as a nitrating agent in the synthesis of organic compounds. It is also used in the production of explosives and rocket propellants. Chlorine nitrate is used as a reagent in analytical chemistry for the determination of various compounds. It is also used in environmental monitoring for the detection of nitrogen oxides.
Propriétés
Numéro CAS |
14545-72-3 |
|---|---|
Nom du produit |
Chlorine nitrate |
Formule moléculaire |
ClNO3 |
Poids moléculaire |
97.46 g/mol |
Nom IUPAC |
chloro nitrate |
InChI |
InChI=1S/ClNO3/c1-5-2(3)4 |
Clé InChI |
XYLGPCWDPLOBGP-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])OCl |
SMILES canonique |
[N+](=O)([O-])OCl |
Autres numéros CAS |
14545-72-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



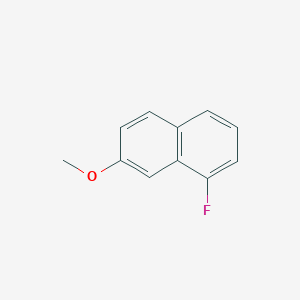
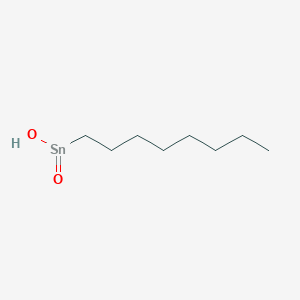

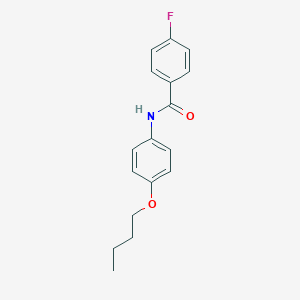
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)
